1H-Indene-3-ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57931-97-2 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(3H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H12O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6,12H,5,7-8H2 |
InChI Key |
NFWOMTTZUPDDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Indene 3 Ethanol and Analogues
Established Synthetic Pathways
Multi-step alkylation and cyclization reactions are fundamental approaches for constructing the indene (B144670) ring system. These methodologies often involve intramolecular cyclization of appropriately substituted precursors. For instance, 1-indanones, which can serve as intermediates for indene derivatives, have been synthesized by reacting acyl chlorides with ethylene, followed by an intramolecular Friedel-Crafts alkylation beilstein-journals.org. Another classical method involves the cyclization of 3-arylpropionic acids in the presence of strong acids like polyphosphoric acid or sulfuric acid, yielding 1-indanones in good yields, typically ranging from 60% to 90% beilstein-journals.org.
More recently, metal-free cascade reductive Friedel-Crafts alkylation/cyclization protocols have been developed for the synthesis of indanones from keto acids or esters. This approach is notable for its mild reaction conditions, broad substrate generality, and functional group tolerance rsc.org. The precise control of stoichiometry and gradual reagent addition are critical in preventing over-alkylation when installing substituents, such as methyl groups, onto the indene backbone via Friedel-Crafts alkylation .
Table 1: Examples of Multi-step Alkylation and Cyclization for Indanone/Indene Backbones
| Precursor Type | Reaction Type | Catalyst/Conditions | Product Type | Typical Yield Range | Citation |
| Acyl Chlorides + Ethylene | Intramolecular Friedel-Crafts Alkylation | - | 1-Indanones | - | beilstein-journals.org |
| 3-Arylpropionic Acids | Cyclization | Polyphosphoric Acid / Sulfuric Acid | 1-Indanones | 60-90% | beilstein-journals.org |
| Keto Acids/Esters | Cascade Reductive Friedel-Crafts Alkylation/Cyclization | Metal-free | Indanones | Broad scope | rsc.org |
Reductive cyclization offers a powerful route to indene structures, often involving the formation of new carbon-carbon bonds through the reduction of unsaturated precursors. One notable strategy is the Heck-reduction–cyclization–alkylation (HRCA) methodology. This sequence begins with the Heck reaction of diazonium salts with methyl vinyl ketone, followed by hydrogenation of the resulting cross-coupling products. The subsequent base-mediated cyclization of the aromatic ketoesters leads to 1-indanone (B140024) anions, which can then be alkylated to yield 2-substituted 1-indanones beilstein-journals.org.
Another application of reductive cyclization is observed in the synthesis of silaindene derivatives. For example, (o-silylphenyl)acetylene derivatives undergo intramolecular reductive cyclization when treated with lithium naphthalenide, forming various silaindene structures acs.org. Furthermore, a nickel-catalyzed reductive cyclization of diverse enones has been shown to afford indanones with high enantiomeric induction organic-chemistry.org. Cobalt-catalyzed chemoselective reductive cyclization cascades of enone-tethered aldehydes also represent a viable pathway to 1H-indenes organic-chemistry.org.
Table 2: Examples of Reductive Cyclization Approaches
| Precursor Type | Reaction Type | Catalyst/Reagent | Product Type | Key Features | Citation |
| Diazonium Salts + Methyl Vinyl Ketone | Heck-Reduction–Cyclization–Alkylation | Base-mediated cyclization | 1-Indanones | Multi-step, alkylation possible | beilstein-journals.org |
| (o-silylphenyl)acetylene derivatives | Intramolecular Reductive Cyclization | Lithium Naphthalenide | Silaindenes | Formation of anionic intermediates | acs.org |
| Enones | Reductive Cyclization | Nickel catalyst | Indanones | High enantiomeric induction | organic-chemistry.org |
| Enone-tethered Aldehydes | Chemoselective Reductive Cyclization Cascade | Cobalt catalyst | 1H-Indenes | Ligand-free, environmentally benign | organic-chemistry.org |
Transition metal catalysis plays a pivotal role in the efficient construction of indene frameworks due to its ability to facilitate complex bond-forming reactions under mild conditions. Palladium-catalyzed carboannulation of internal alkynes is a method for synthesizing highly substituted indenes acs.org. An alternative two-step approach involves an initial palladium/copper-catalyzed cross-coupling of terminal alkynes with appropriately functionalized aryl halides, followed by a copper-catalyzed intramolecular cyclization to yield indenes acs.org.
Rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, producing indene derivatives in high yields, with regioselectivity influenced by the steric nature of the alkyne substituent organic-chemistry.org. Iron(III) chloride (FeCl3) has been shown to catalyze the cleavage of sp3 carbon-nitrogen bonds, generating benzyl (B1604629) cation intermediates that react with internal alkynes to afford functionalized indene derivatives with high regioselectivity organic-chemistry.org.
Ruthenium-catalyzed ring-closing metathesis offers a route to functionalized indene derivatives starting from substituted phenols organic-chemistry.org. Additionally, air-stable alkynophilic metal salts such as PtCl2, PtCl4, and [RuCl2(CO)3]2 catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes organic-chemistry.org. A ruthenium-catalyzed C–H alkylation/cyclization sequence has also been developed for the atom- and step-economical preparation of silyl (B83357) indenes rsc.org. For the synthesis of chiral 3-aryl-1-indanones, a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives has proven effective organic-chemistry.org.
Table 3: Examples of Transition Metal-Catalyzed Indene Formation
| Catalyst | Reaction Type | Substrates | Product Type | Key Features/Yields | Citation |
| Palladium | Carboannulation | Internal Alkynes | Substituted Indenes | Efficient synthesis of highly substituted indenes | acs.org |
| Pd/Cu | Cross-coupling then Intramolecular Cyclization | Terminal Alkynes + Functionalized Aryl Halides | Substituted Indenes | Two-step, broad scope | acs.org |
| Rh(I) | Reaction of 2-(chloromethyl)phenylboronic acid | Alkynes | Indene Derivatives | High yields, regioselectivity dependent on alkyne | organic-chemistry.org |
| FeCl3 | C-N Bond Cleavage / Reaction with Alkynes | N-benzylic Sulfonamides + Internal Alkynes | Functionalized Indenes | High regioselectivity | organic-chemistry.org |
| Ru | Ring-Closing Metathesis | Substituted Phenols | Functionalized Indenes | Excellent yields | organic-chemistry.org |
| PtCl2, PtCl4, [RuCl2(CO)3]2 | Cycloisomerization | 1-Alkyl-2-ethynylbenzenes | Substituted Indenes | Electrophilically activated alkynes intercepted | organic-chemistry.org |
| Rhodium | Asymmetric Intramolecular 1,4-Addition | Pinacolborane Chalcone Derivatives | Chiral 3-Aryl-1-Indanones | High yields, excellent enantioselectivities | organic-chemistry.org |
| Ruthenium | C–H Alkylation/Cyclization | Acyl Silane-directed C–H activation | Silyl Indenes | Atom and step-economy, broad substitution tolerance | rsc.org |
Brønsted acid catalysis provides a mild and efficient pathway for the cyclization and rearrangement of various precursors into indene structures. A prominent example is the cyclization of diaryl- and alkyl aryl-1,3-dienes, which, when treated with a catalytic amount of trifluoromethanesulfonic acid (TfOH), yields a variety of substituted indenes in good to excellent yields under mild conditions nih.govorganic-chemistry.orgacs.org. The proposed mechanism for this reaction involves a Markovnikov proton addition, leading to the formation of a stable benzylic carbocation, followed by cationic cyclization and subsequent deprotonation to regenerate the catalyst organic-chemistry.org.
Another significant application is the chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols. This reaction efficiently provides 1H-indenes and 4H-cyclopenta[b]thiophenes in excellent yields, sometimes reaching up to 99%, with high enantiomeric excess values acs.org. Furthermore, a Brønsted acid-catalyzed reaction involving isoindolinone-derived propargylic alcohols and external aromatic nucleophiles has been reported for the construction of spiroisoindolinone indenes. This transformation proceeds via an intercepted Meyer–Schuster rearrangement/intramolecular Friedel–Crafts alkylation relay irb.hr. In the synthesis of 1,3-indandione (B147059) derivatives, p-toluenesulfonic acid (p-TSA) has been utilized as an inexpensive and readily available catalyst in ethanol (B145695) under ultrasonic irradiation, offering good yields and easy work-up nih.gov.
Table 4: Examples of Brønsted Acid-Catalyzed Indene Synthesis
| Catalyst | Substrate Type | Reaction Type | Product Type | Yield Range / Features | Citation |
| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and Alkyl Aryl-1,3-dienes | Cyclization | Substituted Indenes | Good to excellent yields, mild conditions | nih.govorganic-chemistry.orgacs.org |
| Chiral Brønsted Acid | Aryl- and 2-Thienyl Vinyl Alcohols | Enantioselective Dehydrative Nazarov-type Electrocyclization | 1H-Indenes | Up to 99% yield, up to 99% ee | acs.org |
| Brønsted Acid | Isoindolinone-derived Propargylic Alcohols + Aromatics | Intercepted Meyer–Schuster Rearrangement/Intramolecular Friedel–Crafts Alkylation | Spiroisoindolinone Indenes | Moderate to high yields, chemoselective, regioselective | irb.hr |
| p-Toluenesulfonic acid (p-TSA) | 1,3-Indandione + Isatins/Diones | Condensation/Cyclization (Ultrasound-assisted) | 1,3-Indandione Derivatives | Good yields, easy work-up, environmentally benign solvent | nih.gov |
The Knoevenagel condensation is a crucial reaction for forming carbon-carbon double bonds, particularly relevant in the synthesis of indene-dione derivatives due to the active methylene (B1212753) group in indane-1,3-dione. Indane-1,3-dione, possessing two ketone groups adjacent to a methylene group, readily undergoes Knoevenagel reactions. For instance, its condensation with various aromatic aldehydes yields chalcone derivatives, which serve as important precursors for the synthesis of 1-indanone derivatives beilstein-journals.orgnih.govencyclopedia.pub.
The reaction of indane-1,3-dione with malononitrile (B47326) is another well-documented example, leading to the formation of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile. The yields for the mono-condensation product typically range from 61% to 85%, while the di-condensation product can be obtained in yields from 34% to 45% nih.govencyclopedia.pub.
A sequential Knoevenagel condensation/cyclization strategy has also been developed for the synthesis of indene and benzofulvene derivatives. This involves the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates. The product selectivity in this reaction is highly dependent on the reaction conditions. For example, reacting 2-(1-phenylvinyl)benzaldehyde with methyl malonate using piperidine (B6355638) and acetic acid in benzene (B151609) at 80 °C for 1.5 hours can yield a benzylidene malonate in 75%. Extending the reaction time to 17 hours under the same conditions can lead to an indene derivative in 56% yield. Alternatively, using TiCl4-pyridine at room temperature can provide the indene derivative in 79% yield acs.org.
Table 5: Examples of Knoevenagel Condensation in Indene-Dione Synthesis
| Reactants | Product Type | Catalyst/Conditions | Yield Range / Features | Citation |
| Indane-1,3-dione + Aromatic Aldehydes | Chalcone Derivatives (precursors to 1-indanones) | Piperidine in Ethanol | Typically >70% | beilstein-journals.orgnih.govencyclopedia.pub |
| Indane-1,3-dione + Malononitrile | 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Sodium Acetate / Piperidine in Ethanol | 61-85% | nih.govencyclopedia.pub |
| Indane-1,3-dione + Malononitrile | 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile | Sodium Acetate / Piperidine in Ethanol | 34-45% | nih.govencyclopedia.pub |
| 2-(1-phenylvinyl)benzaldehyde + Methyl Malonate | Benzylidene Malonate / Indene Derivative | Piperidine, AcOH in Benzene (80 °C, 1.5h/17h) or TiCl4-Pyridine (RT) | 75% (benzylidene), 56-79% (indene) | acs.org |
The Wolff rearrangement, particularly when coupled with in situ ketene (B1206846) trapping, provides an effective route to construct 1H-indene-3-carboxylate scaffolds. This method typically involves the transformation of α-diazoketones into ketenes, which are highly reactive intermediates, followed by their capture with suitable nucleophiles.
A notable development in this area is the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. The ketene intermediates generated in situ from this rearrangement can be efficiently trapped with various alcohols, leading to the formation of diverse 1H-indene-3-carboxylates. These reactions proceed under mild conditions and generally afford the products in moderate to good yields rsc.orgrsc.orgresearchgate.netresearchgate.net. This sequential process constitutes a versatile platform for synthesizing a range of functionalized indene derivatives.
Furthermore, catalyst-free thermal cascade reactions have been reported where the Wolff rearrangement of 1-diazonaphthalen-2(1H)-one initiates the formation of functionalized indene derivatives, including 1H-indene-3-carboxylates. In this process, the thermal decomposition of 1-diazonaphthalen-2(1H)-one leads to the corresponding ketene intermediate, benzofulven-8-one, via nitrogen loss and subsequent Wolff rearrangement. This ketene then undergoes nucleophilic addition by alcohols or amines acs.org. While photochemical Wolff rearrangement of 1-diazonaphthalen-2(1H)-one to generate ketenes has been known, the one-pot synthesis of complex 1H-indene-3-carboxamide and 1H-indene-3-carboxylate derivatives under relatively mild, catalyst-free thermal conditions represents a significant advancement acs.org.
Table 6: Examples of Wolff Rearrangement for Indene-3-Carboxylates
| Starting Material | Reaction Type | Conditions | Trapping Agent | Product Type | Yield Range | Citation |
| 1-Diazonaphthalen-2(1H)-ones | Visible-light-promoted Wolff Rearrangement + Ketene Trapping | Visible light (24 W), 25 °C, 12 h | Various Alcohols | 1H-Indene-3-carboxylates | Moderate to Good | rsc.orgrsc.orgresearchgate.netresearchgate.net |
| 1-Diazonaphthalen-2(1H)-one | Thermal Cascade Wolff Rearrangement + Ketene Trapping | Catalyst-free, thermal conditions | Alcohols/Amines | 1H-Indene-3-carboxylates/amides | - | acs.org |
Advanced Synthetic Techniques
The synthesis of 1H-Indene-3-ethanol and related indene compounds benefits from advanced synthetic techniques that enhance efficiency, selectivity, and environmental sustainability.
Microwave-Assisted Synthesis for Reaction Optimization
Microwave-assisted synthesis (MAS) has emerged as a powerful tool for optimizing chemical reactions, offering significant advantages over conventional heating methods. MAS can lead to reduced reaction times, often from hours to minutes, and can result in higher yields due to the suppression of side reactions bas.bgrsc.orgmdpi.com. This technique is also associated with the production of molecules exhibiting smaller particle sizes, narrower particle size distributions, and improved physicochemical properties tandfonline.com.
For indene derivatives, microwave irradiation has been successfully applied to various transformations. For instance, the synthesis of spiro[indene-2,5′-pyrazolo[3,4-b]pyridine]diones and 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives has been reported using microwave-assisted protocols bas.bgtandfonline.com. The efficiency of Diels-Alder reactions for synthesizing indene-C60 monoadducts and bis-adducts has also been enhanced through microwave irradiation, with reaction optimization reaching temperatures up to 270 °C nih.gov. Effective implementation of MAS requires careful optimization of parameters such as microwave power output, reaction volume, and the geometry of the reaction vessel to ensure optimal heating and reaction rates rsc.org.
Biocatalytic Routes Utilizing Enzymatic Catalysis
Biocatalysis, leveraging the high selectivity and mild reaction conditions offered by enzymes, provides an environmentally benign approach to synthesizing complex organic molecules, including indene derivatives rsc.org. This methodology is particularly valuable for producing optically active compounds with high enantiomeric purity.
A notable example in the context of indene is the microbial cis-dihydroxylation of indene (PubChem CID: 7219) using microorganisms such as Pseudomonas putida or Rhodococcus sp. This enzymatic process yields cis-indane-1,2-diol, a crucial intermediate in the synthesis of antiviral agents like indinavir (B1671876) rsc.orgacs.orgresearchgate.net. While initial reactions might produce both enantiomers, extended reaction durations can significantly improve the enantiomeric excess, often exceeding 90% rsc.org. Biocatalytic epoxidation/dihydroxylation has also been explored for the synthesis of precursors for compounds like cromakalim (B1669624) acs.orgresearchgate.net. Furthermore, enzymatic kinetic resolution, such as the enantioselective esterification or hydrolysis of racemic alcohols and esters, can be employed to obtain chiral alcohols researchgate.net. Ethanol can serve as an effective co-solvent in these biocatalytic transformations researchgate.net.
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles is paramount in developing sustainable synthetic routes for this compound and its analogues. Green chemistry aims to minimize environmental impact by preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, and using safer solvents and auxiliaries ecoonline.comoil-gasportal.commsu.educhemcopilot.com.
One significant advancement in sustainable indene synthesis involves the use of earth-abundant catalysts. For instance, cobalt-based catalysts have been successfully employed in metallo-radical catalysis to provide a sustainable and cost-effective alternative to expensive noble metal catalysts for indene synthesis uva.nl. This bio-inspired approach enables the facile synthesis of a variety of indene derivatives with a broad substrate scope uva.nl. Another sustainable method includes Cp*Co(III)-catalyzed ketone-directed ortho-C-H activation, which allows for the synthesis of indene derivatives under mild reaction conditions, utilizing cost-effective starting materials and demonstrating excellent functional group compatibility organic-chemistry.org.
The choice of solvent is a critical aspect of green chemistry. Safer solvents like water or ethanol are preferred over hazardous alternatives such as hexane (B92381) or benzene ecoonline.comchemcopilot.com. The development of solvent-free reactions is also a key objective for reducing environmental footprint chemcopilot.com. Additionally, the integration of microwave-assisted synthesis aligns with green chemistry principles by significantly reducing energy consumption and reaction times ecoonline.comresearchgate.net. The use of reusable and eco-friendly heterogeneous nanocatalysts, such as Fe3O4@SiO2@NTMPThio-Cu, further exemplifies sustainable approaches by enabling high-efficiency, high-yield syntheses under mild, solvent-free conditions nih.gov.
Derivatization and Analogue Synthesis
The indene-ethanol scaffold offers numerous opportunities for derivatization and the synthesis of a wide range of analogues, leading to compounds with diverse properties and potential applications.
Functionalization Strategies for Indene-Ethanol Scaffolds
Functionalization of indene-ethanol scaffolds involves strategies to introduce or modify functional groups on the indene ring or the ethanol side chain. General approaches for modifying indene frameworks include constructing the indene structure from simpler precursors or directly functionalizing the existing indene nucleus or related compounds like indanones and indenones researchgate.net.
Specific functionalization reactions can include Friedel-Crafts alkylation to introduce alkyl groups, such as methyl groups, onto an indene precursor . The ethanol moiety can undergo various transformations; for example, oxidation using agents like potassium permanganate (B83412) or chromium trioxide can convert the alcohol into corresponding ketones or carboxylic acids . Conversely, reduction reactions using agents such as lithium aluminum hydride or sodium borohydride (B1222165) can lead to the formation of other alcohols or hydrocarbons . Knoevenagel reactions are also employed to functionalize indane-1,3-dione and its derivatives, allowing for the introduction of cyano groups, with the reaction temperature influencing the selectivity between di- and tetracyano-substituted products nih.govencyclopedia.pub. Recent research has also demonstrated the double-functionalization of indene using zinc-amide catalysts with various alcohols rsc.org.
Stereoselective Synthesis of Chiral Indene Derivatives
The stereoselective synthesis of chiral indene derivatives is a highly active area of research, driven by the presence of chiral indene skeletons in numerous biologically active natural products and pharmaceutical molecules researchgate.netresearchgate.netoaepublish.com. The construction of chiral spiro-indenes, particularly those possessing all-carbon quaternary stereocenters, presents significant synthetic challenges due to the inherent rigidity and steric hindrance of the indene scaffold researchgate.netoaepublish.com.
Several strategies have been developed to achieve stereoselective synthesis:
Acid-catalyzed electrocyclic reactions: Chiral annulated indene derivatives can be stereoselectively synthesized from naturally occurring homochiral precursors like nopinone (B1589484) and verbenone (B1202108) researchgate.net.
Transition-metal-catalyzed asymmetric reactions: Palladium-catalyzed asymmetric (4+2) dipolar cyclization has been reported for the synthesis of chiral spiro-indenes. This method involves trapping π-allyl-Pd 1,4-dipoles with in situ generated indene-involved ketenes, yielding products with high enantio- and diastereoselectivities under mild conditions researchgate.netoaepublish.com. Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives can also provide 2-arylindanes with high enantioselectivity acs.orgnih.gov.
Aminocatalytic approaches: Asymmetric Diels-Alder reactions involving 2,4-dienals and labile 1-indenones can lead to highly fused indane products featuring multiple chiral centers rsc.org.
Asymmetric hydrogenation: This technique has been used for allylic alcohols, with mechanistic studies suggesting a racemization pathway for mismatched enantiomers to matched isomers before hydrogenation, influencing the final stereoselectivity diva-portal.org.
Absolute asymmetric synthesis: This challenging area aims to produce optically active compounds from achiral or racemic precursors. Examples include the spontaneous resolution of diindenylzinc complexes and the synthesis of optically active 1-chloroindene with high enantiomeric excess gu.se.
These advanced synthetic and derivatization strategies underscore the growing sophistication in accessing and modifying this compound and its analogues, paving the way for new discoveries and applications.
Rational Design and Synthesis of Substituted Indene-Ethanol Analogues
The rational design and synthesis of substituted this compound analogues often involves a multi-step approach, with a key strategy focusing on the preparation of substituted 1H-indene-3-carboxylate precursors, which can subsequently be reduced to the desired ethanol derivatives. This approach allows for the introduction of various substituents onto the indene core, influencing the chemical properties and potential applications of the resulting compounds.
One prominent synthetic methodology for constructing the 1H-indene-3-carboxylate scaffold involves a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones nih.govsigmaaldrich.com. This reaction sequence efficiently generates ketene intermediates in situ, which are then trapped by various alcohols to yield diverse 1H-indene-3-carboxylates. The versatility of this method lies in its ability to accommodate a broad range of starting materials, enabling the synthesis of indene derivatives with different functional groups and substitution patterns on the aromatic ring. For instance, modifying the structure of the 1-diazonaphthalen-2(1H)-one precursor allows for the introduction of substituents such as methoxy, bromo, or cyano groups at various positions on the indene ring, including positions 5 and 6 sigmaaldrich.com.
Another strategy for introducing substituents, particularly alkyl groups, involves the coupling reaction of allylic acetates with Grignard reagents in the presence of catalytic amounts of LiCuBr2. This method has been successfully employed to synthesize ethyl 1-alkyl-1H-indene-2-carboxylates in good yields, demonstrating a pathway to substituted indene frameworks at the 1-position fishersci.canih.gov. While these examples are 2-carboxylates, the principle of incorporating substituents through organometallic reactions remains relevant for the broader design of substituted indene-ethanol analogues.
The rational design aspect in these synthetic routes is evident in the selection of precursors and reaction conditions to achieve specific substitution patterns. By varying the alcohol used to trap the ketene intermediate in the Wolff rearrangement, different ester functionalities can be introduced (e.g., ethyl, phenyl, tert-butyl, phenylethyl, or methoxybenzyl esters), which can later be hydrolyzed and reduced. Similarly, the choice of substituted 1-diazonaphthalen-2(1H)-ones or Grignard reagents dictates the nature and position of substituents on the indene ring, allowing chemists to systematically explore the impact of structural modifications.
The final step in obtaining this compound analogues from their corresponding carboxylate precursors typically involves a reduction reaction. The reduction of esters to alcohols is a well-established transformation in organic chemistry, commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) uni.lu. This allows for the conversion of the ester functionality at the 3-position into the desired ethanol group, completing the synthesis of the substituted this compound analogue.
The following table summarizes selected examples of substituted 1H-indene-3-carboxylate analogues synthesized through these rational design strategies, along with their reported yields.
Table 1: Selected Substituted 1H-Indene-3-Carboxylate Analogues and Their Synthesis Yields
| Compound Name | Substitution Pattern | Yield (%) | Synthetic Method |
| Phenyl 1H-indene-3-carboxylate | Phenyl ester | 55 | Visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one, followed by trapping with phenol. sigmaaldrich.com |
| Ethyl 5-methoxy-1H-indene-3-carboxylate | Ethyl ester, 5-methoxy | 83 | Visible-light-promoted Wolff rearrangement of 5-methoxy-1-diazonaphthalen-2(1H)-one, followed by trapping with ethanol. sigmaaldrich.com |
| Ethyl 2-bromo-1H-indene-3-carboxylate | Ethyl ester, 2-bromo | 56 | Visible-light-promoted Wolff rearrangement of 2-bromo-1-diazonaphthalen-2(1H)-one, followed by trapping with ethanol. sigmaaldrich.com |
| (S)-1-Phenylethyl 1H-indene-3-carboxylate | (S)-1-Phenylethyl ester | 55 | Visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one, followed by trapping with (S)-1-phenylethanol. sigmaaldrich.com |
| 4-Methoxybenzyl 1H-indene-3-carboxylate | 4-Methoxybenzyl ester | 62 | Visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one, followed by trapping with 4-methoxybenzyl alcohol. sigmaaldrich.com |
| Tert-butyl 1H-indene-3-carboxylate | Tert-butyl ester | 44 | Visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one, followed by trapping with tert-butanol. sigmaaldrich.com |
| Ethyl 6-methoxy-1H-indene-3-carboxylate | Ethyl ester, 6-methoxy | 75 | Visible-light-promoted Wolff rearrangement of 6-methoxy-1-diazonaphthalen-2(1H)-one, followed by trapping with ethanol. sigmaaldrich.com |
| Ethyl 5-cyano-1H-indene-3-carboxylate | Ethyl ester, 5-cyano | 49 | Visible-light-promoted Wolff rearrangement of 5-cyano-1-diazonaphthalen-2(1H)-one, followed by trapping with ethanol. sigmaaldrich.com |
| Ethyl 1-ethyl-1H-indene-2-carboxylate | Ethyl ester, 1-ethyl | 81 | Coupling reaction of ethyl 1-acetoxy-1H-indene-2-carboxylate with ethylmagnesium bromide in the presence of LiCuBr2. fishersci.ca |
| Ethyl 1-isopropyl-1H-indene-2-carboxylate | Ethyl ester, 1-isopropyl | 82 | Coupling reaction of ethyl 1-acetoxy-1H-indene-2-carboxylate with isopropylmagnesium bromide in the presence of LiCuBr2. fishersci.ca |
| Ethyl 1-isobutyl-1H-indene-2-carboxylate | Ethyl ester, 1-isobutyl | 72 | Coupling reaction of ethyl 1-acetoxy-1H-indene-2-carboxylate with isobutylmagnesium bromide in the presence of LiCuBr2. fishersci.ca |
| Ethyl 1-benzyl-1H-indene-2-carboxylate | Ethyl ester, 1-benzyl | 75 | Coupling reaction of ethyl 1-acetoxy-1H-indene-2-carboxylate with benzylmagnesium bromide in the presence of LiCuBr2. fishersci.ca |
Chemical Reactivity and Transformation Mechanisms of 1h Indene 3 Ethanol and Its Core
Oxidation Reactions of the Ethanol (B145695) Moiety and Indene (B144670) Core
The oxidation of 1H-Indene-3-ethanol can selectively target either the ethanol side chain or the indene core, depending on the reaction conditions and the oxidizing agent employed.
Oxidation of the Ethanol Moiety: The primary alcohol of the ethanol group can be oxidized to an aldehyde or a carboxylic acid. This is a common transformation in organic synthesis. For instance, hydroboration-oxidation of indene itself leads to the formation of indanol, illustrating a method to introduce a hydroxyl group that can then be further oxidized. quizlet.com
Oxidation of the Indene Core: The indene ring system is also susceptible to oxidation. Atmospheric oxidation of indene, initiated by hydroxyl (OH) radicals in the presence of oxygen (O₂) and nitrogen oxides (NO), has been studied. nih.gov This process leads to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs), including products like hydroxyindene and indenone. nih.gov The reaction proceeds through the formation of an indene radical, which is a precursor to these oxidized species. nih.gov While these studies focus on the parent indene, similar pathways can be expected for substituted indenes like this compound, potentially competing with the oxidation of the ethanol side chain.
The following table summarizes the potential oxidation products of this compound:
| Starting Material | Reagent/Condition | Moiety Oxidized | Product(s) |
| This compound | Mild Oxidizing Agent (e.g., PCC) | Ethanol Moiety | 1H-Inden-3-ylacetaldehyde |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Ethanol Moiety | 1H-Inden-3-ylacetic acid |
| This compound | Atmospheric OH radicals, O₂, NO | Indene Core | Hydroxylated and ketonic derivatives |
Reduction Reactions of Double Bonds and Carbonyl Groups in Indene Derivatives
Reduction reactions of indene derivatives can target the double bond in the five-membered ring or a carbonyl group that may be present as a result of prior oxidation or as part of a different substituent.
Reduction of Double Bonds: The carbon-carbon double bond in the indene ring can be reduced to a single bond, converting the indene derivative into an indane derivative. This is typically achieved through catalytic hydrogenation, using reagents such as hydrogen gas (H₂) with a metal catalyst like palladium (Pd) or platinum (Pt). stackexchange.comlumenlearning.com This reaction is generally selective for the double bond and does not affect the aromatic ring under standard conditions. stackexchange.com Wilkinson's catalyst is also effective for the selective reduction of alkenes. stackexchange.comrsc.org
Reduction of Carbonyl Groups: Carbonyl groups, such as those in an indenone or an aldehyde/ketone substituent, can be reduced to alcohols. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). stackexchange.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, whereas LiAlH₄ is more powerful and can also reduce esters and carboxylic acids. wikipedia.orgstackexchange.com For the complete removal of a carbonyl group (reduction to a methylene (B1212753) group, CH₂), methods like the Wolff-Kishner or Clemmensen reductions are employed. masterorganicchemistry.comwisdomlib.org
The table below outlines common reduction reactions applicable to indene derivatives:
| Substrate Functional Group | Reagent | Product Functional Group |
| C=C double bond (in five-membered ring) | H₂, Pd/C | C-C single bond |
| Ketone/Aldehyde (on core or side chain) | NaBH₄ or LiAlH₄ | Alcohol |
| Carboxylic Acid/Ester (on side chain) | LiAlH₄ | Alcohol |
| Ketone/Aldehyde (on core or side chain) | Wolff-Kishner (H₂NNH₂, KOH) | Methylene (CH₂) |
Nucleophilic Substitution Reactions on the Indene Scaffold
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur on the indene scaffold, the aromatic ring must be electron-deficient, and a good leaving group (typically a halide) must be present. libretexts.org
The presence of strongly electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org Therefore, for this compound or its derivatives to undergo SNAr, the benzene (B151609) portion of the molecule would need to be appropriately substituted with such activating groups. The reaction proceeds via an addition-elimination mechanism. libretexts.org
Electrophilic Aromatic Substitution on the Indene Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The benzene ring of the indene core is susceptible to electrophilic attack. The existing fused ring system and any substituents on the molecule will direct the position of the incoming electrophile. Activating groups, which donate electron density, generally direct incoming electrophiles to the ortho and para positions and increase the reaction rate. wikipedia.org Conversely, deactivating groups, which withdraw electron density, direct to the meta position and slow the reaction down. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific regioselectivity on the indene core is complex due to the fused bicyclic nature of the system.
Cycloaddition Reactions (e.g., Diels-Alder) of the Indene Ring System
The indene ring system can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. libretexts.org
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org Indene can act as a dienophile in Diels-Alder reactions. acs.orgacs.org The double bond within the five-membered ring of indene serves as the 2π-electron component that reacts with a conjugated diene.
Other Cycloadditions: Besides the Diels-Alder reaction, indene derivatives can undergo other types of cycloadditions. Intramolecular [2+2] photocycloadditions of allyl-substituted indenes have been used to synthesize polycyclic strained ring systems. acs.org Furthermore, transition metal-catalyzed [4+1] cycloadditions of dienes with a vinylidene equivalent can form five-membered rings, a strategy that could potentially be applied to systems involving the indene core. nih.gov
Mechanism-Driven Chemical Transformations and Reaction Pathways
The chemical transformations of this compound and its derivatives are governed by specific reaction mechanisms and pathways.
Formation Pathways of the Indene Core: The indene structure itself can be formed through various reaction pathways. These include the reactions of phenyl radicals with allene (B1206475) and propyne, the reaction of the benzyl (B1604629) radical with acetylene, and the unimolecular decomposition of the 1-phenylallyl radical. acs.org Another pathway involves the reaction of fulvenallene with acetylene, which forms an activated adduct that can rearrange to indene. nih.gov
Oxidation Mechanisms: As mentioned in section 3.1, the atmospheric oxidation of indene is initiated by the addition of an OH radical. nih.gov This leads to the formation of radical intermediates that subsequently react with O₂ and NO to yield various oxygenated products. nih.gov This radical-driven mechanism highlights the atmospheric fate of indene-containing compounds. nih.gov
Ring Expansion: Recent research has demonstrated a photoredox-catalyzed ring expansion of indene. nih.gov This reaction involves the insertion of a functionalized carbon atom, derived from an α-iodonium diazo compound, into the indene core to form functionalized naphthalenes. The proposed mechanism proceeds through the radical addition of a masked carbyne equivalent to the indene, followed by rearrangement, rather than the formation of a free carbyne. nih.gov
Catalyzed Cyclizations: The synthesis of substituted indenes often involves metal-catalyzed cyclization reactions. For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by ruthenium complexes, proceeding through a 1,5-hydrogen shift of a metal-vinylidene intermediate. organic-chemistry.org
Spectroscopic and Analytical Characterization of 1h Indene 3 Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts, spin-spin coupling, and signal intensities provide detailed information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides insights into the different proton environments within the 1H-Indene-3-ethanol molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are characteristic of the various proton types present. Protons on the aromatic indene (B144670) ring typically resonate in the downfield region (δ 6.5-8.5 ppm), while the methylene (B1212753) protons of the indene ring and the ethanol (B145695) side chain appear further upfield. The hydroxyl proton (-OH) is often observed as a broad singlet, its chemical shift being highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
For similar indene derivatives, aromatic protons are observed in the range of 7.1-8.7 ppm. rsc.org The methylene protons of the indene ring (at position 1) are typically found around 3.3-3.6 ppm. rsc.orgchemicalbook.com The ethanol side chain (-CH₂CH₂OH) would exhibit signals characteristic of primary alcohol protons. The methylene group directly attached to the hydroxyl group (-CH₂OH) is expected to resonate around δ 3.5-3.7 ppm, often as a triplet or multiplet depending on coupling to the adjacent methylene group. The methylene group adjacent to the indene ring and the -CH₂OH group would appear slightly upfield, likely around δ 1.8-2.0 ppm.
A hypothetical ¹H NMR data for this compound in CDCl₃ could be:
Table 1: Expected ¹H NMR Chemical Shifts for this compound (CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.10 - 7.80 | m | 4H | - |
| Indene CH₂ (C1) | 3.30 - 3.50 | s | 2H | - |
| -CH₂OH | 3.60 - 3.70 | t | 2H | ~6.5 |
| Indene-CH₂-CH₂OH | 2.80 - 3.00 | t | 2H | ~6.5 |
| -OH | 1.50 - 2.00 | br s | 1H | - |
Note: The exact chemical shifts and coupling patterns can vary slightly depending on the specific solvent and instrument frequency. The chemical shift of the hydroxyl proton is highly variable.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. Each chemically distinct carbon atom produces a signal at a unique chemical shift. Aromatic carbons typically resonate between δ 115-150 ppm. libretexts.org The carbons of the indene ring, particularly the quaternary carbons and those part of the double bond, would be found in this range. The methylene carbons of the ethanol side chain and the indene ring would appear in the aliphatic region.
For similar indene derivatives, aromatic carbons are observed between 120-145 ppm. rsc.orgnih.gov The carbon directly bonded to the hydroxyl group (-CH₂OH) is expected to resonate in the range of δ 50-65 ppm. libretexts.org The methylene carbon adjacent to the indene ring and the -CH₂OH group would typically be found around δ 25-35 ppm. libretexts.org The carbon at position 1 of the indene ring (CH₂) would be in the range of 35-40 ppm. rsc.orgnih.gov
A hypothetical ¹³C NMR data for this compound in CDCl₃ could be:
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 135.0 - 145.0 |
| Aromatic C (CH) | 120.0 - 130.0 |
| Indene C=C | 115.0 - 125.0 |
| -CH₂OH | 60.0 - 65.0 |
| Indene-CH₂-CH₂OH | 28.0 - 32.0 |
| Indene CH₂ (C1) | 35.0 - 40.0 |
Note: The exact chemical shifts can vary slightly depending on the specific solvent and instrument frequency. The quaternary carbons and those involved in the double bond within the indene system will have distinct shifts.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy provides a vibrational fingerprint of the this compound molecule, revealing the presence of key functional groups.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) stretching vibration, indicating the presence of the alcohol functional group. This band's breadth and position are influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretching vibrations (from the methylene groups) are observed below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). google.com
C=C Stretching: The indene ring contains C=C double bonds. Aromatic C=C stretching vibrations are typically found in the 1450-1600 cm⁻¹ region, often appearing as multiple bands. google.com The C=C stretching of the cyclopentene (B43876) ring within the indene system would also contribute to this region or slightly lower.
C-O Stretching: The C-O stretching vibration from the primary alcohol group is expected around 1000-1200 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 (broad) |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 2970 |
| Aromatic C=C | 1450 - 1600 |
| C-O (alcohol) | 1000 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electron systems and non-bonding electrons. The indene chromophore, with its conjugated aromatic and alkene system, is expected to exhibit strong absorption in the UV region. Indene itself shows characteristic absorption bands. The presence of the ethanol side chain would likely cause minor shifts in these absorption maxima. The indene core, being an aromatic system conjugated with a double bond, would typically show π→π* transitions in the 200-300 nm range, and potentially weaker bands at longer wavelengths. semanticscholar.orgnist.gov
Table 4: Expected UV-Vis Absorption Maxima for this compound (in ethanol)
| Transition Type | Wavelength (λmax, nm) |
| π→π* (Indene) | 250 - 290 |
| n→π* (Alcohol) | ~180 - 200 (weak) |
Note: The n→π transition from the non-bonding electrons on the oxygen atom of the alcohol is typically weak and occurs at lower wavelengths, often obscured by stronger π→π* transitions from the indene chromophore.*
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition.
For this compound (C₁₁H₁₂O), the expected molecular ion peak [M]⁺ would be at m/z 160. nih.gov Common fragmentation pathways for alcohols include the loss of water (H₂O, 18 Da) to give [M-18]⁺, and α-cleavage adjacent to the hydroxyl group. For ethanol derivatives, loss of the hydroxyl group or the entire ethanol moiety can occur. The indene core itself can undergo characteristic fragmentation patterns, such as retro-Diels-Alder reactions or loss of small neutral molecules. nist.gov
Table 5: Expected Mass Spectrometry Data for this compound
| Ion Type | m/z (Nominal Mass) | Expected Formula |
| Molecular Ion [M]⁺ | 160 | C₁₁H₁₂O |
| [M-H₂O]⁺ | 142 | C₁₁H₁₀ |
| [M-CH₂OH]⁺ | 129 | C₁₀H₉ |
| [M-C₂H₄OH]⁺ | 115 | C₉H₇ |
HRMS would provide the exact mass, for example, for C₁₁H₁₂O, the calculated exact mass is 160.0888 Da. nih.gov The observed exact mass from HRMS would confirm this molecular formula, distinguishing it from other compounds with similar nominal masses.
X-ray Diffraction (XRD) for Single-Crystal Structural Validation
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystalline material. For organic compounds like this compound, single-crystal XRD provides definitive information on the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles. This technique is invaluable for confirming the molecular structure, stereochemistry, and identifying any intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence bulk properties.
While specific single-crystal XRD data for this compound was not found in the current literature search, XRD has been successfully applied to validate the structures of various indene derivatives and related compounds. For instance, X-ray crystallography has been employed to determine the absolute configuration and confirm the formation of complex tetracyclic structures derived from 3-(piperidin-3-yl)-1H-indole derivatives, highlighting its utility for indene-related scaffolds nih.gov. Similarly, XRD has been used in the characterization of indanesulfamide derivatives google.com. If this compound can be crystallized into suitable single crystals, XRD would be the gold standard for its unequivocal structural validation.
Table 1: Illustrative Single-Crystal XRD Parameters for an Organic Compound (e.g., this compound)
| Parameter | Description | Typical Range/Example Value |
| Crystal System | The overall symmetry of the crystal | Monoclinic, Orthorhombic |
| Space Group | The specific arrangement of atoms in the unit cell | P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles (α, β, γ) | a ≈ 5-20 Å, b ≈ 5-20 Å, c ≈ 5-30 Å; α=γ=90°, β≠90° (monoclinic) |
| Z Value | Number of formula units per unit cell | 2, 4, 8 |
| R-factor | Measure of agreement between observed and calculated structure factors | < 0.05 (good quality) |
| Density (Calculated) | Theoretical density based on crystal structure | 1.1 - 1.5 g/cm³ |
Note: The values in this table are illustrative examples of typical parameters obtained from single-crystal XRD for organic compounds and are not specific data for this compound.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS, TLC)
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds. They are crucial for assessing the purity of this compound and for isolating it from reaction mixtures or natural sources.
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment of non-volatile or thermally labile organic compounds. For this compound, HPLC would typically employ a reverse-phase column due to the compound's moderate polarity, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV-Vis detector, as indene derivatives typically possess chromophores that absorb in the ultraviolet region.
HPLC has been effectively utilized for the analysis of indene and indole (B1671886) derivatives. For instance, HPLC methods have been developed for the separation of 1H-Indole-3-ethanol sielc.com. Furthermore, chiral HPLC has been instrumental in assessing the enantiomeric purity of indene-based intermediates, such as (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, highlighting its capability for resolving closely related isomers ajpamc.com. The retention time of this compound under specific HPLC conditions would serve as a key identifier, and peak area integration would allow for quantitative purity determination.
Table 2: Illustrative HPLC Parameters for this compound Purity Assessment
| Parameter | Description | Typical Value/Range |
| Column Type | Stationary phase material and dimensions | C18 (Reverse-Phase), 4.6 x 150-250 mm, 5 µm particle size |
| Mobile Phase | Solvent mixture used for elution | Acetonitrile/Water or Methanol/Water (gradient or isocratic) |
| Flow Rate | Rate at which mobile phase passes through column | 0.8 - 1.0 mL/min |
| Detection Wavelength | Wavelength at which the compound absorbs UV light | 220-280 nm (e.g., 254 nm) |
| Column Temperature | Temperature maintained during analysis | 25 - 40 °C |
| Retention Time (tR) | Time taken for the compound to elute | Compound-specific (e.g., 5-15 min) |
Note: The values in this table are illustrative examples of typical parameters for HPLC analysis of organic compounds and are not specific data for this compound.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly suitable for volatile and semi-volatile organic compounds. In GC-MS, the sample is vaporized and carried through a capillary column by an inert gas, separating components based on their boiling points and interaction with the stationary phase. Upon elution, each separated compound enters a mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a "fingerprint" for identification.
GC-MS has been successfully applied to identify indene derivatives in complex mixtures. For instance, 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl, an indene derivative, has been identified in Vitex agnus-castus leaf extracts using GC-MS peerj.comnih.gov. The typical GC-MS setup involves a non-polar column, helium as a carrier gas, and an electron ionization (EI) source. The resulting mass spectrum of this compound would show its molecular ion and characteristic fragmentation patterns, which are invaluable for confirming its structure and assessing its presence in samples.
Table 3: Illustrative GC-MS Parameters and Expected Data for this compound
| Parameter | Description | Typical Value/Range |
| GC Column | Stationary phase and dimensions | DB-5ms or HP-5ms (5% Phenyl Methyl Polysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Inert gas used for elution | Helium (He) |
| Flow Rate | Rate of carrier gas flow | 0.7 - 1.0 mL/min |
| Injector Temperature | Temperature at which sample is vaporized | 250 - 280 °C |
| Oven Temperature Program | Temperature ramp for separation | Initial: 50-70°C (hold 2-5 min), Ramp: 10-20°C/min to 250-300°C (hold 5-10 min) |
| Ion Source Temperature | Temperature of the mass spectrometer ion source | 230 - 250 °C |
| Mass Scan Range (m/z) | Range of mass-to-charge ratios scanned | 40 - 400 amu |
| Molecular Ion (M+) | Mass of the intact molecule | 160.088815 Da (for C₁₁H₁₂O) nih.gov |
| Base Peak | Most abundant ion in the mass spectrum | Compound-specific fragment |
| Characteristic Fragments | Ions resulting from specific bond cleavages | e.g., C₉H₇⁺ (indene fragment), C₂H₅O⁺ (ethanol fragment) |
Note: The values in this table are illustrative examples of typical parameters and expected data for GC-MS analysis of organic compounds and are not specific data for this compound, except for the molecular ion mass which is computed from its formula.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring reaction progress, assessing crude product purity, and determining appropriate conditions for column chromatography. It involves a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent mixture) that moves up the plate by capillary action. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, resulting in distinct spots characterized by their retention factor (Rf value).
TLC is routinely employed in the synthesis and purification of indene-containing compounds. For example, the progress of reactions involving indene derivatives has been monitored using TLC on silica gel plates, with visualization achieved under UV light (254 nm) and/or by spraying with developing agents like phosphomolybdic acid orgsyn.orgnih.govsums.ac.ir. The Rf value of this compound would be specific to the chosen stationary phase and mobile phase system, providing a quick check for its presence and relative purity.
Table 4: Illustrative TLC Parameters for this compound
| Parameter | Description | Typical Value/Range |
| Stationary Phase | Adsorbent material on the TLC plate | Silica gel 60 F254 |
| Mobile Phase | Solvent mixture for elution | e.g., Hexane (B92381)/Ethyl Acetate (various ratios), Dichloromethane/Methanol |
| Visualization | Methods to detect separated compounds | UV light (254 nm), Iodine vapor, Phosphomolybdic acid stain |
| Rf Value | Ratio of distance traveled by compound to solvent front | 0.2 - 0.8 (compound-specific for a given system) |
Note: The values in this table are illustrative examples of typical parameters for TLC analysis of organic compounds and are not specific data for this compound.
Surface Characterization Techniques for Material Applications (e.g., XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material's surface. XPS is a surface-sensitive technique, analyzing the top 1-10 nm of a sample. If this compound were to be incorporated into or form part of a material's surface (e.g., in thin films, coatings, or functionalized surfaces), XPS would be critical for its characterization.
XPS provides information by irradiating a sample with X-rays, causing core-level electrons to be emitted. The kinetic energy of these photoelectrons is measured, and from this, their binding energy is determined. The binding energies are characteristic of each element and their chemical environment. For organic compounds, XPS can differentiate between various carbon (C 1s) and oxygen (O 1s) functionalities (e.g., C-C/C-H, C-O, C=O, O-H).
While specific XPS data for this compound is not available in the provided search results, XPS has been extensively used to characterize the surface chemistry of organic materials and polymers, including indene-based systems. For instance, high-resolution XPS spectra have been used to determine the C 1s, S 2p, O 1s, and N 1s binding energies in indacenodithiophene-based conjugated polymers, providing insights into their electronic structure and chemical bonding rsc.org. Similarly, XPS has been applied in catalyst characterization, with binding energies referenced to the C 1s peak at 284.5 eV csic.es. For this compound, XPS would confirm the presence of carbon and oxygen on the surface and provide details on their bonding environments, which is vital for understanding its surface interactions and material integration.
Table 5: Illustrative XPS Binding Energies for Elements in this compound
| Element | Core Level | Chemical Environment | Illustrative Binding Energy (eV) |
| Carbon | C 1s | C-C, C-H (aliphatic/aromatic) | 284.5 - 285.0 |
| C-O (alcohol) | 286.0 - 286.5 | ||
| Oxygen | O 1s | C-O-H (alcohol) | 532.5 - 533.0 |
Note: The values in this table are illustrative examples of typical binding energies for common chemical environments in organic compounds and are not specific data for this compound. Actual binding energies can vary slightly depending on the specific chemical environment and instrumental calibration.
Theoretical and Computational Studies on 1h Indene 3 Ethanol and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, particularly atoms, molecules, and condensed phases. For indene (B144670) derivatives, DFT calculations are routinely employed to elucidate various molecular properties. Studies on related indene compounds, such as 2,3-dihydro-1H-indene and 1H-indene-1,3(2H)-dione, demonstrate the applicability of DFT in characterizing their fundamental attributes. researchgate.net
Electronic Structure Analysis (HOMO/LUMO Energies and Orbital Localization)
The electronic structure of a molecule, particularly the energies and localization of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and spectroscopic properties. These frontier molecular orbitals (FMOs) play a significant role in intermolecular interactions and electronic spectra. researchgate.net For indene derivatives, DFT calculations, often at levels such as B3LYP with various basis sets, are used to determine these orbital energies and visualize their spatial distribution. The energy gap between the HOMO and LUMO (ΔE) is indicative of a molecule's kinetic stability and chemical reactivity. researchgate.net For instance, studies on 1H-indene-1,3(2H)-dione and 2,3-dihydro-1H-indene have shown how the frontier orbital energy gap can correlate with molecular reactivity. researchgate.net
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a fundamental step in computational studies, aiming to find the most stable arrangement of atoms in a molecule (the global minimum on the potential energy surface). Conformation analysis explores different spatial arrangements that a molecule can adopt due to rotation around single bonds. For indene derivatives, DFT is commonly used to determine equilibrium geometries and analyze conformational preferences. For example, DFT calculations have been performed to optimize the structures of indene tautomers and other indene-based compounds, providing insights into their preferred conformations and relative stabilities. acs.org, mdpi.com These optimizations are crucial for understanding the molecule's shape and how it might interact with other molecules.
Vibrational Frequency Analysis and Spectral Prediction
Vibrational frequency analysis, typically performed after geometry optimization using DFT, is used to confirm that an optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra. These calculated frequencies can be compared with experimental spectroscopic data to validate theoretical models and aid in spectral assignment. For instance, studies on 2,3-dihydro-1H-indene and 1H-indene-1,3(2H)-dione have determined and analyzed harmonic frequencies at the DFT level, showing good agreement between experimental and calculated normal modes of vibrations. researchgate.net Such analyses provide detailed information about the molecular vibrations and can help in identifying specific functional groups within the molecule.
Molecular Dynamics (MD) Simulations in Reactivity Studies
Molecular Dynamics (MD) simulations explore the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions. While specific MD simulations for the reactivity of 1H-Indene-3-ethanol are not widely reported, MD is a powerful tool for studying the degradation, adsorption behavior, and binding energies of related indene derivatives. For example, MD simulations have been employed to investigate the anti-corrosion potentials of 1H-indene-1,3-dione derivatives on metal surfaces, revealing strong interactions and binding energies between the inhibitors and the surface. researchgate.net MD simulations can also be used to assess the stability of compounds in various media and to model interactions with biological targets.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, including advanced DFT methods, are instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and activation energies. These calculations provide a detailed understanding of how chemical reactions proceed at the atomic and electronic levels. For indene-related compounds, quantum chemical calculations have been used to explain the formation mechanisms of various products from thermal transformations of o-distyrylbenzenes, involving indane/indene derivatives. nih.gov These studies often involve calculating energy profiles along reaction pathways to determine the most favorable mechanistic routes.
Theoretical Prediction of Spectroscopic Properties
Theoretical and computational studies play a crucial role in understanding the molecular structure, electronic properties, and spectroscopic behavior of organic compounds, including this compound and its analogues. Density Functional Theory (DFT) is a widely employed quantum chemical method for predicting various spectroscopic parameters, often providing insights that complement or guide experimental investigations. The accuracy of these predictions largely depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d), 6-311++G(d,p)) nih.govuni-freiburg.defishersci.cathegoodscentscompany.comthegoodscentscompany.com.
Infrared (IR) and Raman Spectroscopy
Computational methods, particularly DFT, are extensively used to predict the vibrational frequencies and intensities observed in infrared (IR) and Raman spectra. These calculations provide a detailed assignment of vibrational modes to specific molecular motions, which can be challenging to deduce solely from experimental data. For indene and its derivatives, DFT calculations (e.g., B3LYP with 6-31G** or 6-311++G(d,p) basis sets) have been successfully applied to determine optimized geometries and harmonic force fields, which are then used to compute vibrational frequencies nih.govuni-freiburg.dethegoodscentscompany.comthegoodscentscompany.com. Often, calculated frequencies are scaled to match experimental values more closely, confirming experimental assignments and sometimes identifying potential misassignments nih.gov.
For indene-based structures, characteristic vibrational modes include C-H stretching vibrations in the aromatic and aliphatic regions, C=C stretching vibrations within the indene ring system, and various in-plane and out-of-plane bending modes. For instance, CH2 antisymmetric stretching vibrations are typically observed in the 3000-2900 cm⁻¹ range, while symmetric stretching appears between 2900 and 2800 cm⁻¹. Ring carbon-carbon stretching vibrations usually fall within 1625-1430 cm⁻¹.
Illustrative Predicted IR Vibrational Modes for Indene Derivatives (Note: These values are representative based on theoretical studies of similar indene and indane compounds and are not specific to this compound unless explicitly stated in research findings.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment/Description |
| Aromatic C-H Stretching | 3000-3100 | Stretching of C-H bonds in the aromatic ring. |
| Aliphatic CH₂ Antisymmetric | 2900-3000 | Antisymmetric stretching of CH₂ groups. |
| Aliphatic CH₂ Symmetric | 2800-2900 | Symmetric stretching of CH₂ groups. |
| C=C Ring Stretching | 1450-1650 | Stretching within the indene ring system. |
| Aromatic C-H In-plane Bending | 1000-1300 | Bending of C-H bonds within the plane of the ring. |
| Aromatic C-H Out-of-plane Bending | 650-900 | Bending of C-H bonds perpendicular to the ring plane. |
| O-H Stretching (Alcohol) | 3200-3600 | Stretching of the hydroxyl group (if present). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic transitions and absorption maxima in UV-Vis spectra. This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands, respectively thegoodscentscompany.com. For indene and its derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, such as π-π* transitions characteristic of aromatic and olefinic systems. Solvent effects can also be incorporated into these calculations to predict solvatochromic behavior, where absorption maxima shift depending on the solvent polarity. For example, studies on indane-1,3-dione derivatives have utilized TD-DFT (e.g., B3LYP/aug-cc-pVDZ) to predict π-π* electron transitions.
Illustrative Predicted UV-Vis Absorption Data for Indene Derivatives (Note: These values are representative based on theoretical studies of similar indene and indane compounds and are not specific to this compound unless explicitly stated in research findings.)
| Transition Type | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) | Description |
| π-π | 250-300 | High | Characteristic aromatic/olefinic absorption. |
| n-π (if heteroatom) | 300-350 | Low | Transitions involving non-bonding electrons. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C nuclei is commonly performed using DFT calculations with the Gauge-Including Atomic Orbitals (GIAO) method fishersci.cathegoodscentscompany.com. These calculations provide highly accurate predictions of chemical shifts, which can be directly compared with experimental NMR spectra for structural elucidation and confirmation thegoodscentscompany.com. The choice of basis set and the consideration of solvent effects are important for achieving good agreement with experimental data fishersci.cathegoodscentscompany.com.
For indene and indane structures, theoretical NMR studies can help assign complex proton and carbon signals, especially in substituted derivatives where steric and electronic effects can significantly influence chemical shifts. For instance, studies on indane derivatives have detailed 1H NMR chemical shifts for methylene (B1212753) and aromatic protons, and 13C NMR shifts for sp2 and sp3 hybridized carbons.
Illustrative Predicted NMR Chemical Shifts for Indene Derivatives (Note: These values are representative based on theoretical studies of similar indene and indane compounds and are not specific to this compound unless explicitly stated in research findings.)
¹H NMR Chemical Shifts (δ, ppm)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Description |
| Aromatic Protons | 6.5 - 8.0 | Protons on the benzene (B151609) ring of indene. |
| Allylic CH₂ (Indene) | 3.0 - 3.5 | Protons on the methylene group adjacent to the double bond in the indene ring. |
| Aliphatic CH₂ (Ethanol side chain) | 1.0 - 2.0 | Protons on the aliphatic chain of the ethanol (B145695) group. |
| Hydroxyl (-OH) | 2.0 - 5.0 | Proton of the hydroxyl group (variable, solvent-dependent). |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Description |
| Aromatic C (sp²) | 120 - 150 | Carbons within the aromatic ring. |
| Olefinic C (sp²) | 130 - 150 | Carbons of the double bond in the indene ring. |
| Aliphatic CH₂ (Indene) | 30 - 50 | Methylene carbon in the five-membered ring. |
| Aliphatic CH₂ (Ethanol side chain) | 20 - 40 | Methylene carbon of the ethanol group directly attached to the indene. |
| Hydroxyl-bearing C | 50 - 70 | Carbon directly bonded to the hydroxyl group. |
These theoretical predictions, when combined with experimental spectroscopic data, provide a comprehensive understanding of the molecular and electronic structure of this compound and its analogues, facilitating their characterization and the study of their properties.
Applications of 1h Indene 3 Ethanol As a Chemical Scaffold and Intermediate
Role in Organic Synthesis of Complex Molecules and Fine Chemicals
1H-Indene-3-ethanol functions as a crucial intermediate in the organic synthesis of complex molecules and fine chemicals due to the distinct reactivity offered by its constituent parts. The hydroxyl group of the ethanol (B145695) side chain provides a versatile handle for various chemical transformations, including esterification, etherification, oxidation, and other derivatization reactions, allowing for the introduction of diverse functionalities. Concurrently, the indene (B144670) ring system, with its inherent aromaticity and a double bond, can undergo a range of reactions such as electrophilic aromatic substitution, cycloadditions, or modifications of the alkene moiety, contributing to its utility in constructing intricate molecular architectures solubilityofthings.com.
Scaffold for Design of Novel Chemical Entities
The indene scaffold within this compound provides a rigid, planar, and aromatic core, making it an attractive motif for the design of novel chemical entities, particularly in medicinal chemistry and the development of chemical probes.
In medicinal chemistry, the indene scaffold is explored for its potential in scaffold diversification. The inherent structural features of the indene ring system, coupled with the modifiable ethanol side chain of this compound, allow for the systematic introduction of various functional groups. This structural flexibility facilitates the creation of diverse compound libraries, which can then be screened for a range of pharmacological properties. Indene-based structures have been investigated as promising scaffolds for developing novel chemical entities, with the aim of achieving diversified properties relevant to anti-inflammatory, antimicrobial, and anticancer research nih.gov, researchgate.net. The emphasis in this context is on the scaffold's capacity for structural variation to generate new molecular designs, rather than on specific biological activities or clinical outcomes.
This compound, or its derivatives, also holds potential in the development of indene-based chemical probes. Chemical probes are specialized molecules designed to selectively interact with biological targets, serving as tools to understand biological processes. The indene scaffold's aromaticity and its amenability to functionalization make it suitable for incorporating reporter groups (e.g., fluorophores) or affinity tags. For example, indene derivatives have been utilized in the development of chemosensors, which are chemical probes designed to detect specific analytes windows.net. Furthermore, hemiindigoid scaffolds, which include indanones, have been explored for their strong fluorogenic potential and photoswitch behavior, leading to the development of novel fluorescent probes researchgate.net. This highlights the utility of the indene core in creating tools for biological research.
Applications in Materials Science
The structural characteristics of this compound also extend its utility to materials science, particularly in polymer chemistry and nanotechnology.
In polymer chemistry, this compound can serve as a monomer or a modifying agent. The hydroxyl group on the ethanol chain can participate in polymerization reactions or be used to graft the indene unit onto existing polymer chains. The indene ring itself can also be involved in polymerization processes, leading to polyindene materials. The incorporation of indene structures into polymer backbones has been shown to enhance various material properties, including thermal stability and mechanical strength fishersci.ca, google.com. This structural integration can lead to polymers with improved performance characteristics, making indene-based compounds valuable for tailoring the properties of polymeric materials acs.org.
Indene derivatives, including compounds structurally related to this compound, are being explored for their potential in nanotechnology applications. Their ability to form stable complexes with metal nanoparticles is a key feature, enabling their use in the development of advanced catalysts and sensors acs.org. The organic component, such as an indene derivative, can act as a ligand to control the size, shape, and stability of inorganic nanoparticles, or to functionalize their surfaces for specific applications. This functionalization can lead to the creation of novel nanomaterials with tailored properties for diverse uses, including transparent conductive films for sensors clemson.edu, windows.net.
The chemical compound this compound (PubChem CID: 504537016) is characterized by an indene core with an ethanol group attached at the 3-position. While the broader indene scaffold is recognized for its utility in various chemical syntheses and materials science applications, specific detailed research findings focusing solely on this compound as a chemical scaffold or intermediate directly within the fields of organic electronics, photovoltaics, and optoelectronic devices are not widely reported in the current scientific literature.
The indene framework, generally, is a privileged scaffold in organic chemistry due to its unique electronic and structural properties, making its derivatives relevant in the design of organic dyes and materials for electronic applications nih.govencyclopedia.pub. For instance, indane-1,3-dione derivatives are extensively explored as electron acceptors in organic solar cells (OSCs), contributing to advancements in power conversion efficiencies mdpi.comresearchgate.net. These derivatives often possess conjugated diketone systems that impart desirable electronic and photophysical characteristics . Similarly, other indene-based compounds, such as 1H-indene, 1,3-diphenyl-, have been investigated as precursors for more complex molecules with potential applications in organic electronics and photovoltaics ontosight.ai.
However, direct applications, detailed research findings, or specific performance data tables for this compound itself as a key component, building block, or active material in organic electronics, photovoltaics, or optoelectronic devices are not explicitly documented in the available literature. While ethanol is a commonly used solvent in the synthesis and processing of various indene-derived compounds relevant to these fields nih.govencyclopedia.pubmdpi.comrsc.orgkaust.edu.sanih.govrsc.org, this does not imply a direct role for this compound as the functional material or scaffold in the final device.
The importance of indene structures in materials science, including their incorporation into polymer backbones to enhance properties like thermal stability and flexibility, has been noted for related indene-ethanol derivatives . Nevertheless, without specific studies on this compound, its direct contributions to charge transport, light absorption, or other critical functions within organic electronic, photovoltaic, or optoelectronic devices cannot be detailed.
Environmental Fate and Degradation of Indene Based Compounds
Environmental Presence and Distribution Studies
Information regarding the direct environmental presence and distribution of 1H-Indene-3-ethanol is not extensively documented in available literature. However, indene (B144670), the core bicyclic aromatic hydrocarbon structure of this compound, is a compound derived from coal tar and can be found in the environment. Indene has also been detected in the gas phase in cold dense clouds like TMC-1, suggesting its presence in astrophysical environments, potentially within ice mantles of dust grains.
General studies on environmental pollutants indicate that compounds can partition into different environmental compartments such as soil, water, and air, depending on their physicochemical properties. For indene, its insolubility in water but solubility in organic solvents suggests a potential to partition into organic matter in soils and sediments. The presence of an ethanol (B145695) group in this compound would increase its polarity compared to indene, potentially influencing its water solubility and distribution. Ethanol itself is a naturally occurring substance that is rapidly biodegradable in various environments.
Abiotic Degradation Pathways
Abiotic degradation refers to non-biological processes that transform chemical compounds in the environment. For indene-based compounds, key abiotic pathways include hydrolysis and photodegradation.
Photodegradation Processes
Photodegradation, or photolysis, is a significant abiotic degradation mechanism for many environmental contaminants, occurring through exposure to light, particularly UV radiation. Light can induce photochemical reactions, leading to the formation of photodegradation products. The presence of oxygen and water during illumination can further facilitate these reactions.
Studies on indene derivatives, such as 1H-Indene-1,3(2H)-dione, indicate their stability and reactivity under UV light, making them candidates for photodegradation studies of organic pollutants. Photodegradation of indene-based non-fullerene acceptors (NFAs) and ITIC derivatives, for example, can proceed via distinct pathways, including oxidation processes, photoisomerization, and electrocyclic reactions. The photo-oxidation of these compounds can lead to the incorporation of oxygen atoms, forming various oxidized products. Photodegradation studies often involve steady-state photolysis using UV lamps and kinetic analysis to measure reaction rates. The indene core, with its conjugated system, is susceptible to photochemical transformations. For this compound, the indene moiety would likely be the primary site for photodegradation, potentially leading to ring-opening or oxidation products.
Biotic Degradation Pathways
Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms and their enzymes.
Microbial Transformation and Biodegradation Mechanisms
Microorganisms, particularly bacteria, play a pivotal role in the biodegradation of organic compounds, including aromatic hydrocarbons like indene. While specific studies on this compound are scarce, the biodegradation of related indole (B1671886) and indene structures has been investigated. Indole, a nitrogen heterocyclic aromatic compound structurally similar to indene, can be degraded by various bacterial strains under both aerobic and anaerobic conditions. Degradation pathways can involve N-heterocyclic ring cleavage and carbocyclic-aromatic ring cleavage.
For indene itself, microbial oxygenation by bacteria, such as Rhodococcus species, has been reported, often occurring in a stereospecific manner. This process can lead to the formation of oxygenated derivatives like indan (B1671822) oxide and indandiol. A novel anaerobic biodegradation pathway for indene has also been proposed based on detected metabolites. The presence of an ethanol group in this compound suggests that it might also be susceptible to microbial degradation, as ethanol is known to be rapidly biodegradable. Microbes can produce extracellular and intracellular enzymes that directly transform compounds into less toxic or non-toxic forms.
Enzyme-Mediated Degradation of Indene Structures
Enzymes are crucial biocatalysts in the degradation of organic compounds. For indene and related aromatic structures, multi-component enzyme systems, particularly oxygenases, are involved in the initial enzymatic oxidation steps. These enzymes can catalyze the incorporation of molecular oxygen into the aromatic nucleus to form vicinal arene cis-diols.
For instance, flavoprotein monooxygenases can activate indole and indene to form labile epoxides. These epoxides can then undergo further transformations, such as non-enzymatic hydrolysis to form indandiol derivatives. The versatility of these enzymes, often with flexible active site structures, allows for distinct enzymatic transformations of various substrates. Oxidoreductase enzymes are generally involved in the breakdown of complex organic molecules. The enzymatic degradation of indene structures highlights the potential for this compound to be transformed through similar enzymatic processes, targeting both the indene ring and the ethanol side chain.
Data Tables
Table 1: General Abiotic Degradation Pathways and Influencing Factors
| Degradation Pathway | Key Mechanism | Influencing Factors | Relevance to Indene-Based Compounds |
| Hydrolysis | Nucleophilic attack by H₂O or OH⁻ | Temperature, pH, moisture, presence of hydrolyzable bonds | Limited for this compound due to lack of readily hydrolyzable bonds |
| Photodegradation | Photochemical reactions induced by light (UV) | Presence of O₂, H₂O, light intensity/wavelength | Significant for indene moiety, leading to oxidation, isomerization |
Table 2: Examples of Microbial and Enzyme-Mediated Transformations of Indene/Indole
| Compound Class | Microorganism/Enzyme System | Transformation/Mechanism | Reference |
| Indole | Cupriavidus sp. KK10 | N-heterocyclic ring cleavage, carbocyclic-aromatic ring cleavage | |
| Indene | Rhodococcus sp. | Oxygenation to indan oxide and indandiol (stereospecific) | |
| Indole/Indene | Flavoprotein monooxygenases | Activation to labile epoxides | |
| General Organic | Oxidoreductase enzymes | Breakdown of complex structures |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies for Indene-Ethanol
Future research will likely prioritize the development of more efficient and selective synthetic routes to 1H-Indene-3-ethanol. Current approaches to indene (B144670) derivatives often involve multi-step processes like Friedel-Crafts alkylation and Grignard additions for installing specific functionalities onto the indene backbone. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride has been employed for methyl group installation on indene precursors, followed by catalytic hydrogenation. Grignard reagents have also been utilized for β-methylation.
A particularly promising avenue involves the selective direct alkylation of indenes with alcohols. Recent advancements include manganese-catalyzed methods that utilize unactivated alcohols as alkylation reagents via borrowing hydrogen or hydrogen autotransfer mechanisms. rsc.org This approach offers a more atom-economical and potentially greener route compared to traditional methods. Such methodologies, which tolerate various indenes and different types of alcohols (primary benzylic, aliphatic, amino, hydroxyl, and secondary), are highly relevant for the direct synthesis of this compound or its substituted analogs. rsc.org Further research could optimize these catalytic systems for higher yields, improved selectivity, and broader substrate scope specifically tailored for indene-ethanol synthesis.
Advanced Spectroscopic and Computational Integration for Comprehensive Characterization
Comprehensive characterization of this compound is crucial for understanding its properties and potential applications. Future research will increasingly integrate advanced spectroscopic techniques with computational methods to gain deeper structural and electronic insights.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, remains fundamental for structural elucidation. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and Diffusion-Ordered Spectroscopy (DOSY), can provide detailed information on molecular connectivity, stereochemistry, and even molecular size in complex mixtures. rsc.orgrsc.orgnih.gov Mass spectrometry (MS), particularly high-resolution techniques like ESI-MS, will continue to be vital for confirming molecular weight and fragmentation patterns. rsc.orgnih.gov Infrared (IR) spectroscopy offers insights into functional groups present within the molecule. sums.ac.ir X-ray crystallography, when suitable crystals are obtained, provides definitive three-dimensional structural data.
The integration of computational chemistry, such as Density Functional Theory (DFT) calculations, is becoming indispensable. DFT can predict molecular geometries, electronic properties, vibrational frequencies (complementing IR data), and reaction energetics (e.g., Gibbs free energy). sums.ac.ir This computational power allows for a more thorough understanding of molecular stability, reactivity, and spectroscopic signatures, aiding in the interpretation of experimental data and guiding synthetic design. For example, computational methods have been used to investigate the stability and reactive sites of indene derivatives.
Continued Exploration of Green Chemistry Innovations in Indene-Ethanol Synthesis
The principles of green chemistry will continue to drive innovations in the synthesis of this compound, aiming to minimize environmental impact and maximize resource efficiency. Key areas of focus include:
Solvent Selection: The use of environmentally benign solvents, such as ethanol (B145695) itself, is a recurring theme in green synthesis of indene derivatives. Ethanol has been employed as a solvent in various indene-related reactions due to its relatively low toxicity and environmental footprint. acs.orgnih.govnih.gov
Catalyst-Free and Multicomponent Reactions: Developing synthetic routes that eliminate or reduce the need for hazardous catalysts and reagents is a priority. Multicomponent reactions (MCRs) conducted under catalyst-free conditions, particularly in green solvents like water, represent an efficient and atom-economical approach to complex indene scaffolds. bohrium.com
Energy Efficiency: Techniques that reduce energy consumption, such as ultrasound-assisted synthesis, are being explored for indene derivative production, offering advantages like good yields and easy work-up. nih.gov
Atom Economy: Designing reactions with high atom economy, where most atoms of the starting materials are incorporated into the final product, is crucial for waste prevention. Cascade reactions, which form multiple bonds in a single step, exemplify this principle and have been successfully applied to indene systems. acs.org
These innovations contribute to more sustainable and cost-effective production of indene-ethanol and its derivatives.
Deeper Elucidation of Structure-Function Relationships for Advanced Scaffold Applications
Understanding the intricate relationship between the chemical structure of this compound and its properties is paramount for unlocking its full potential in advanced applications. The indene scaffold is recognized as a versatile building block in various fields, including organic electronics, photopolymerization, and materials science. ontosight.ai
Future research will focus on systematically modifying the this compound structure to tailor its properties for specific applications. This involves:
Rational Design: Utilizing computational tools and established structure-activity relationship (SAR) principles to predict how structural modifications (e.g., introducing different substituents, altering the degree of saturation) will impact physical and chemical properties. For instance, SAR studies on indene-dione derivatives have shown that modifications at specific positions can influence properties. rsc.org
Functionalization: Exploring various chemical transformations of the ethanol group and the indene ring to create a diverse library of derivatives. The ability of indene compounds to undergo functionalization allows for the creation of analogs with enhanced or modified properties.
Material Science Applications: Investigating the potential of this compound as a monomer or building block for novel polymers and materials. Incorporating indene structures into polymer backbones can enhance thermal stability and flexibility. Its derivatives are also being explored for nanotechnology applications, including the formation of stable complexes with metal nanoparticles for catalysts and sensors.
By systematically elucidating these structure-function relationships, researchers can strategically design this compound derivatives for targeted applications in advanced materials and chemical processes.
Q & A
Q. How can researchers optimize the synthesis of 1H-Indene-3-ethanol under varying catalytic conditions?
Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ru-based complexes) under inert atmospheres to evaluate yield and selectivity. Compare homogeneous vs. heterogeneous systems .
- Reaction Parameters : Optimize temperature (e.g., 80–120°C), solvent polarity (THF vs. DMF), and substrate ratios (indene derivatives to ethanol precursors) to minimize side products like dimerized indene byproducts .
- Characterization : Use GC-MS and H/C NMR to confirm product purity and identify intermediates. For example, monitor the disappearance of indene C=C peaks at ~6.5 ppm .
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Methodological Answer :
- Spectroscopy : Employ FT-IR to detect hydroxyl (3200–3600 cm) and aromatic C-H stretches (3000–3100 cm). UV-Vis can assess conjugation effects in indene rings .
- Mass Spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns and confirm molecular ion peaks (e.g., [M+H] at m/z 175.11) .
- X-ray Crystallography : If crystalline, determine bond angles and spatial conformation of the ethanol substituent relative to the indene plane .
Q. How does this compound’s stability vary under different storage conditions?
Methodological Answer :
- Degradation Studies : Store samples in amber vials under argon at 4°C and compare with room-temperature exposure. Monitor via TLC or HPLC for oxidation byproducts (e.g., ketone formation) .
- Light Sensitivity : Expose to UV light (λ = 254 nm) and track degradation kinetics using H NMR to quantify hydroxyl group depletion .
Advanced Research Questions
Q. What role could this compound play in designing organic semiconductors for bulk-heterojunction (BHJ) solar cells?
Methodological Answer :
- Donor-Acceptor Compatibility : Blend with electron-deficient acceptors (e.g., C60 derivatives) and measure charge-transfer efficiency via transient absorption spectroscopy (e.g., sub-100 fs exciton dissociation) .
- Bandgap Engineering : Adjust substituents on the indene ring to modulate HOMO-LUMO levels. Use cyclic voltammetry to determine oxidation/reduction potentials and predict in device configurations .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Methodological Answer :
- Reproducibility Protocols : Standardize reaction conditions (e.g., moisture levels, catalyst purity) across labs. For example, trace water in solvents may hydrolyze intermediates, altering product distributions .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to identify transition states and compare activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack) .
Q. What strategies enable the functionalization of this compound for chiral catalysis or enantioselective synthesis?
Methodological Answer :
- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINOL derivatives) during esterification or etherification to induce asymmetry. Monitor enantiomeric excess via chiral HPLC .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze racemic mixtures. Compare kinetic resolution rates under varying pH and temperature .
Q. How can computational methods predict the environmental or toxicological behavior of this compound?
Methodological Answer :
- QSAR Modeling : Train models on logP, polar surface area, and topological descriptors to estimate biodegradability or aquatic toxicity (e.g., EC50 for Daphnia magna) .
- Metabolic Pathway Prediction : Use software like MetaPred to simulate hepatic metabolism and identify potential toxic metabolites (e.g., epoxide intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
